![molecular formula C11H9BrN2O2 B3301578 6-Bromo-8-ethyl-5-nitroquinoline CAS No. 91062-74-7](/img/structure/B3301578.png)
6-Bromo-8-ethyl-5-nitroquinoline
Overview
Description
“6-Bromo-8-ethyl-5-nitroquinoline” is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.105 . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their versatile applications in the fields of industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of “6-Bromo-8-ethyl-5-nitroquinoline” can be analyzed using its InChI (International Chemical Identifier) and InChIKey. The IUPAC Standard InChI isInChI=1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3
and the IUPAC Standard InChIKey is VDTPZCJPWHLMTG-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-8-ethyl-5-nitroquinoline has been utilized as an intermediate in the synthesis of various compounds. For instance, it serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research (Lei et al., 2015). Additionally, its derivatives have been explored as potential prodrug systems for bioreductive activation, highlighting its role in the development of new pharmaceuticals (Couch et al., 2008).
Biological Evaluation
The biological activities of quinoline derivatives, including 6-Bromo-5-nitroquinoline, have been a point of interest. Studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Köprülü et al., 2018).
Photolabile Properties
Brominated hydroxyquinoline, a related compound, has been identified as a photolabile protecting group with sensitivity to multiphoton excitation. This property makes it useful in biological research, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).
Future Directions
The future directions for the study of “6-Bromo-8-ethyl-5-nitroquinoline” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, detailed analysis of their physical and chemical properties, comprehensive evaluation of their safety and hazards, and potential applications in various fields such as medicinal chemistry .
properties
IUPAC Name |
6-bromo-8-ethyl-5-nitroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-7-6-9(12)11(14(15)16)8-4-3-5-13-10(7)8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTPZCJPWHLMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-ethyl-5-nitroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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